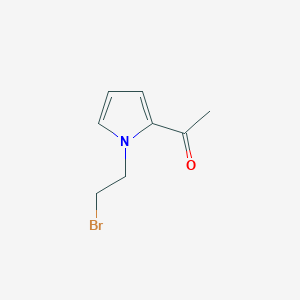

2-bromoethyl-2-acetyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

1-[1-(2-bromoethyl)pyrrol-2-yl]ethanone |

InChI |

InChI=1S/C8H10BrNO/c1-7(11)8-3-2-5-10(8)6-4-9/h2-3,5H,4,6H2,1H3 |

InChI Key |

VOVAJWGOIGQVID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CN1CCBr |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of Pyrrole Derivatives with Halogenated Alkyl and Acetyl Substituents

Approaches to C-Halogenated Alkyl Pyrroles

Attaching a halogenated alkyl group directly to a carbon atom of the pyrrole (B145914) ring, known as C-alkylation, is a key step in synthesizing a range of substituted pyrroles.

The pyrrole ring is highly reactive towards electrophilic substitution, making direct halogenation a feasible but sometimes challenging process. mbbcollege.in The high electron density of the ring can lead to polyhalogenation and the formation of resinous materials if conditions are not carefully controlled. mbbcollege.innumberanalytics.com Halogenation typically occurs at the C-2 position. wikipedia.org

To achieve selective monohalogenation, specific reagents and conditions are employed. Using N-halosuccinimides, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), allows for a more controlled reaction. wikipedia.orgiust.ac.ir Performing the reaction at low temperatures and with diluted halogen solutions can also help to prevent over-halogenation. quimicaorganica.org For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS at 0°C has been reported as a method to produce the corresponding 4-chloro derivative, although it may require extensive purification. nih.govacs.org

Table 1: Reagents for Direct Halogenation of Pyrroles

| Reagent | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| Bromine (Br₂) | Diluted, low temperature | Can yield polyhalogenated products; control is crucial. | wikipedia.org |

| N-Bromosuccinimide (NBS) | Controlled temperature | Favors monohalogenation. | wikipedia.org |

| N-Chlorosuccinimide (NCS) | Dichloromethane, room temp. | Effective for chlorination of activated pyrroles. | nih.gov |

| Sulfuryl chloride (SO₂Cl₂) | - | Can be used for chlorination. | wikipedia.org |

Introducing a complete halogenated alkyl chain can be achieved through various C-alkylation or cross-coupling methods. However, direct C-alkylation of pyrroles with simple alkyl halides is often difficult and can result in a mixture of regioisomers and polyalkylated products. iust.ac.irsci-hub.se

The introduction of a bromomethyl group onto the pyrrole ring can be accomplished using appropriate electrophilic reagents. While direct Friedel-Crafts alkylation with simple alkyl halides is often problematic due to the reactivity of the pyrrole ring and the Lewis acid catalysts causing polymerization, mbbcollege.inquimicaorganica.org alternative methods have been developed. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective alkylation of pyrroles, including those with electron-withdrawing groups. sci-hub.se This approach allows for the introduction of alkyl groups at specific positions, overcoming some of the limitations of traditional methods.

The incorporation of a bromoethyl group at a carbon position of the pyrrole ring presents synthetic challenges. Friedel-Crafts alkylation reactions on the pyrrole ring are one possible route. psu.eduthieme-connect.decapes.gov.br For example, the reaction of pyrroles with electron-deficient olefins in the presence of a catalyst can yield alkylated products. psu.edu However, the use of a bromoethylating agent would need to be carefully selected to avoid competing reactions.

Modern palladium-catalyzed cross-coupling reactions provide a more controlled method for C-alkylation. sci-hub.se For instance, the direct C-H alkylation of electron-deficient pyrrole derivatives with primary alkyl bromides has been successfully demonstrated. sci-hub.se This methodology could theoretically be applied to introduce a bromoethyl group, provided a suitable bromoethylating agent is used that is compatible with the catalytic system.

Introduction of Halogenated Alkyl Chains via Alkylation and Coupling Reactions

Approaches to N-Halogenated Alkyl Pyrroles

N-alkylation provides a direct route to attach a halogenated alkyl chain to the nitrogen atom of the pyrrole ring.

The nitrogen atom of the pyrrole ring can be deprotonated by a strong base to form the pyrryl anion, which is a potent nucleophile. iust.ac.ir This anion readily reacts with electrophiles like alkyl halides to form N-substituted pyrroles. iust.ac.irorganic-chemistry.org

A common method for the synthesis of 1-(2-bromoethyl)pyrrole (B1279573) involves the reaction of pyrrole with an excess of 1,2-dibromoethane (B42909). The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgrsc.org The use of ionic liquids has also been shown to facilitate highly regioselective N-alkylation of pyrrole with alkyl halides. organic-chemistry.orgorganic-chemistry.org

Table 2: Conditions for N-Alkylation of Pyrrole with Halogenated Electrophiles

| Halogenated Electrophile | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| 1,2-dibromoethane | Potassium Carbonate | DMF | Ambient to 80°C | 1-(2-bromoethyl)pyrrole | |

| Alkyl Halides | Potassium Hydroxide | Ionic Liquids (e.g., [Bmim][PF₆]) | - | High yields of N-alkylpyrroles | organic-chemistry.org |

Cyclization Reactions Yielding N-Substituted Pyrroles

The introduction of an N-substituent, such as a 2-bromoethyl group, can be achieved during the formation of the pyrrole ring itself. Several classical and modern cyclization reactions are amenable to the use of primary amines, including functionalized amines like 2-bromoethylamine (B90993), to yield N-substituted pyrroles.

The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). acs.orgnih.govresearchgate.net The reaction is typically carried out under neutral or weakly acidic conditions. nih.gov The use of a primary amine, such as 2-bromoethylamine, would lead directly to the corresponding N-substituted pyrrole. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. acs.orgnih.gov

| Reaction | Reactants | Conditions | Product | Ref. |

| Paal-Knorr Synthesis | 1,4-dicarbonyl, primary amine | Neutral or weakly acidic | N-substituted pyrrole | acs.orgnih.gov |

The Hantzsch pyrrole synthesis offers another versatile route, reacting a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. nsf.govacs.org Employing 2-bromoethylamine as the amine component would similarly yield an N-(2-bromoethyl)pyrrole derivative. The reaction proceeds through the formation of an enamine from the β-ketoester and the primary amine, which then attacks the α-haloketone. nsf.gov

| Reaction | Reactants | Conditions | Product | Ref. |

| Hantzsch Pyrrole Synthesis | β-ketoester, α-haloketone, primary amine | Ammonia or primary amine | Substituted N-substituted pyrrole | nsf.govacs.org |

The Clauson-Kaas pyrrole synthesis is a valuable method for preparing N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines in the presence of an acid catalyst. organic-chemistry.orgsci-hub.seorganic-chemistry.orgmedchemexpress.comresearchgate.net This reaction is particularly useful for synthesizing pyrroles that are unsubstituted at the carbon atoms. The reaction of 2,5-dimethoxytetrahydrofuran (B146720) with 2-bromoethylamine under acidic conditions would be a direct pathway to N-(2-bromoethyl)pyrrole.

| Reaction | Reactants | Conditions | Product | Ref. |

| Clauson-Kaas Synthesis | 2,5-dialkoxytetrahydrofuran, primary amine | Acid catalyst | N-substituted pyrrole | organic-chemistry.orgsci-hub.seorganic-chemistry.org |

Alternatively, direct N-alkylation of a pre-formed pyrrole ring with a suitable electrophile is a common strategy. organic-chemistry.org For the introduction of a 2-bromoethyl group, reaction of pyrrole with 1,2-dibromoethane in the presence of a base would be a logical approach. The use of ionic liquids as solvents has been shown to promote highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.org Another related approach involves the reaction of pyrrolylmagnesium chloride with ethylene (B1197577) oxide, which has been shown to yield 2-(pyrrol-3-yl)ethanol, indicating that the site of alkylation can be controlled. nih.gov

Approaches to C-Acetylated Pyrroles

The introduction of an acetyl group onto the pyrrole ring is a key transformation for accessing a wide range of functionalized pyrrole derivatives. Several methods are available for this purpose.

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. organic-chemistry.org For pyrrole, which is an electron-rich heterocycle, this reaction can be carried out using an acyl halide (e.g., acetyl chloride) or an anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgresearchgate.net The reaction typically occurs preferentially at the 2-position of the pyrrole ring. nsf.gov However, the high reactivity of pyrrole can lead to polymerization under strongly acidic conditions. rsc.org To circumvent this, milder Lewis acids or alternative procedures are often employed. For instance, the acylation of N-protected pyrroles, such as N-p-toluenesulfonylpyrrole, can provide better control over the reaction and can even direct the acylation to the 3-position. nsf.gov In some cases, changing the acylating agent to acetyl chloride in a multi-step process has been shown to lead to a more robust and scalable reaction. nih.gov Recent developments have also explored greener alternatives, such as using hexafluoro-2-propanol (HFIP) as a promoter or employing a self-assembled resorcinarene (B1253557) capsule as an organocatalyst. rsc.orgnih.gov

| Reaction | Substrate | Reagents | Product | Ref. |

| Friedel-Crafts Acylation | Pyrrole | Acetyl chloride, Lewis acid (e.g., AlCl₃) | 2-Acetylpyrrole (B92022) | organic-chemistry.orgresearchgate.net |

| Friedel-Crafts Acylation | N-p-Toluenesulfonylpyrrole | Acyl halide, AlCl₃ | 3-Acylpyrrole (major) | nsf.gov |

| Organocatalytic Friedel-Crafts | N-Methylpyrrole | Benzoyl chloride, Resorcinarene capsule | N-Methyl-2-benzoylpyrrole | rsc.orgnih.gov |

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgsci-hub.se It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF). organic-chemistry.org The reaction with pyrrole predominantly yields pyrrole-2-carbaldehyde. acs.orgsci-hub.se The regioselectivity can be influenced by the steric bulk of substituents on the pyrrole nitrogen, with larger groups favoring formylation at the 3-position. acs.org

While the Vilsmeier-Haack reaction directly produces a formyl group, subsequent oxidation would be required to obtain the desired acetyl group. Although not a direct acetylation method, the 2-formylpyrrole intermediate can be converted to a 2-acetylpyrrole. One potential route involves the reaction of the 2-formylpyrrole with a methyl Grignard reagent (CH₃MgBr) to form a secondary alcohol, which can then be oxidized to the corresponding ketone, 2-acetylpyrrole. A similar transformation has been reported in the synthesis of [²H₂]-2-acetyl-1-pyrroline, where a 2-(methoxycarbonyl)-1-pyrroline was reacted with CH₃MgBr to produce the acetylated product. nih.gov Another study describes the reduction of 2-thionoester pyrroles to 2-formyl pyrroles using Raney nickel, highlighting the interconversion of C2 functional groups. researchgate.net

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyrroles, in a single step from three or more starting materials. researchgate.netmedchemexpress.comnih.gov Several MCRs have been developed for the synthesis of pyrroles bearing acetyl groups. For example, a three-component reaction between arylglyoxals, acetylacetone, and enaminoketones has been reported to produce polysubstituted pyrroles. researchgate.net Another approach involves the reaction of β-dicarbonyl compounds with arylglyoxals in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net These methods provide rapid access to a diverse range of functionalized pyrroles, often under environmentally benign conditions. nih.gov

Transition metal-catalyzed reactions have emerged as powerful tools for the C-H functionalization of heterocycles, including the acylation of pyrroles. Palladium-catalyzed reactions, in particular, have been used for the regioselective aroylation of pyrroles. nsf.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods like the Friedel-Crafts reaction. For instance, palladium-catalyzed acylation of pyrroles with aldehydes has been reported. nsf.gov More recently, catalyst systems based on other transition metals like zinc and rhodium have also been developed for the synthesis of substituted pyrroles.

Convergent and Divergent Synthesis Strategies for Pyrroles Bearing Both Functional Groups

The synthesis of a molecule with multiple functional groups, such as 2-bromoethyl-2-acetyl-1H-pyrrole, can be approached through either a convergent or a divergent strategy.

A convergent synthesis would involve the separate synthesis of two or more fragments of the target molecule, which are then joined together in the final steps. For this compound, a convergent approach could involve the synthesis of a 2-acetylpyrrole precursor and a separate synthesis of a 2-bromoethylamine derivative, followed by a cyclization reaction (e.g., Paal-Knorr or Hantzsch) to form the final product. Alternatively, a pre-formed N-(2-bromoethyl)pyrrole could be acylated in a subsequent step.

Stepwise Functionalization and Sequential Transformations

The construction of multi-substituted pyrroles is often achieved through a stepwise approach, where functional groups are introduced sequentially onto a pre-existing pyrrole core. This method allows for controlled modification but requires careful planning due to the electron-rich nature of the pyrrole ring, which makes it sensitive to strong acids and prone to polymerization. stackexchange.com The introduction of an acetyl group is typically accomplished via Friedel-Crafts acylation, while the alkyl group can be introduced through methods like Friedel-Crafts alkylation.

The Friedel-Crafts acylation of pyrrole to produce 2-acetylpyrrole is a foundational step. Various methods have been developed that avoid the use of harsh Lewis acids, which can degrade the pyrrole ring. orgsyn.org For instance, using milder reagents or acylating pyrrolylmagnesium halides can provide the desired 2-acetylpyrrole, a key intermediate. orgsyn.orgnih.gov

Subsequent alkylation of the acylated pyrrole, or vice-versa, presents its own set of challenges. Direct Friedel-Crafts alkylation on the pyrrole ring can be difficult to control. stackexchange.com However, recent advances have demonstrated successful Lewis acid-catalyzed asymmetric Friedel-Crafts alkylations of pyrroles with various electrophiles, often conducted under mild conditions, sometimes even in aqueous media to enhance reactivity and selectivity. nih.govresearchgate.netacs.org For instance, the alkylation of pyrroles with 2-enoyl-pyridine N-oxides catalyzed by a Lewis acid in a water/chloroform mixture has been shown to produce high yields and excellent enantioselectivities. researchgate.netacs.org

The synthesis of a 2-bromoethyl substituted pyrrole would likely involve the reaction of a suitable pyrrole derivative with a bromoethylating agent. The order of these steps—acylation and alkylation—is crucial for managing the regiochemical outcome, as the first substituent will direct the position of the second.

Table 1: Stepwise Reactions for Pyrrole Functionalization

| Reaction Type | Substrate | Reagent/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Acylation | Pyrrole | Trichloroacetyl chloride / Triethylamine | 2-Pyrrolyl trichloromethyl ketone | Provides a method for acylation without strong Lewis acids, avoiding polymerization. | orgsyn.org |

| Alkylation | Pyrrole | 2-Enoyl-pyridine N-oxides / Zn(OTf)₂ | 2-Alkylpyrrole derivatives | Highly enantioselective reaction achieved in an aqueous medium, demonstrating a green chemistry approach. | researchgate.netacs.org |

| Alkylation | Pyrrole | Nitroalkenes / CuBr₂ with chiral ligand | Optically active 2-alkylated pyrroles | Demonstrates asymmetric F-C alkylation with a range of nitroalkenes at room temperature. | stackexchange.com |

| Halogenation | Pyrrole | Elemental Bromine (Br₂) | 2-Bromopyrrole / Polybrominated pyrroles | Direct bromination is possible but often leads to over-bromination due to the high reactivity of pyrrole. |

Tandem Reactions and Cascade Processes

To improve synthetic efficiency, tandem and cascade reactions have been developed for the one-pot synthesis of highly substituted pyrroles. These processes combine multiple reaction steps without isolating intermediates, saving time, and reducing waste. Such strategies are particularly valuable for constructing complex molecules from simpler starting materials.

One prominent example is the Van Leusen pyrrole synthesis, which involves a [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.gov This method and its variations allow for the creation of diverse pyrrole structures in a single pot. Tandem reactions can also be initiated by gold(I) catalysts, which facilitate the reaction of 1-(1-alkynyl)cyclopropyl oxime ethers with nucleophiles to yield highly substituted pyrroles. thieme-connect.com

Copper- and silver-catalyzed tandem sequences have also been reported. For example, a copper-catalyzed three-component reaction of an amine-tethered alkyne can produce functionalized pyrrolidines, while a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne yields functionalized pyrroles. nih.gov Furthermore, cascade reactions starting from simple nitroarenes have been developed using heterogeneous cobalt catalysts. nih.gov These reactions involve an initial reduction of the nitro group followed by a Paal-Knorr condensation to form the pyrrole ring, showcasing the versatility of cascade processes in synthesizing a wide array of pyrrole derivatives. nih.gov

Table 2: Tandem and Cascade Syntheses of Substituted Pyrroles

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), α,β-unsaturated esters/ketones | Base (e.g., sodium t-amylate) | 3,4-Disubstituted pyrroles | A classic [3+2] cycloaddition method for building the pyrrole ring. | nih.gov |

| Gold-Catalyzed Tandem Reaction | 1-(1-Alkynyl)cyclopropyl oxime ethers, Nucleophiles | Gold(I) complex (e.g., PCy₃AuOTf) | Highly substituted pyrroles | Provides facile access to complex pyrroles under mild conditions. | thieme-connect.com |

| Cascade Amination/Oxidation | Secondary amine-tethered alkyne | Silver-mediated | Functionalized pyrroles | One-pot synthesis without protection/deprotection steps. | nih.gov |

| Cascade Reduction/Paal-Knorr | Nitroarenes, 2,5-hexanedione | Heterogeneous Cobalt Catalyst, H₂ or HCOOH | N-Arylpyrroles | Utilizes benign reductants and a recyclable catalyst for a sustainable process. | nih.gov |

| Telescoped Cascade Reaction | Vinyl azides, 1,3-dicarbonyl compounds, Hydrazines | Thermal (Toluene, 110 °C) | Pyrrolo[3,4-d]pyridazinones | Involves in situ formation of a pyrrole followed by intramolecular cyclization. | researchgate.net |

Regiocontrol and Chemoselectivity in Multi-Substitution

Achieving the desired substitution pattern on a pyrrole ring is a significant challenge due to the presence of multiple reactive sites (C2/C5 and C3/C4). youtube.com The inherent electronic properties of pyrrole favor electrophilic substitution at the C2 position. However, the introduction of one substituent influences the position of subsequent functionalization. Therefore, controlling regioselectivity and chemoselectivity is critical for the synthesis of a specific isomer like this compound.

Regiocontrol can be exerted by carefully choosing the synthetic route and reaction conditions. For instance, in the synthesis of multi-substituted pyrroles from aziridines, the ring-opening is regiospecific, which dictates the final substitution pattern of the pyrrole product. nih.gov Similarly, catalyst-free, three-component procedures have been developed that afford tetrasubstituted pyrroles with high regioselectivity through a sequence of enamine formation, Michael addition, and intramolecular cyclization. ncl.res.in

Chemoselectivity becomes crucial when the pyrrole substrate and reagents contain multiple reactive functional groups. A notable example is the reaction of N-acylpyrroles, where the choice of base can selectively trigger either an anionic Fries rearrangement to yield 2-aroylpyrroles or a C-H functionalization of a different reactant. rsc.org This demonstrates that subtle changes in reaction conditions can completely alter the reaction pathway and the final product. In the context of synthesizing a molecule with both an acetyl and a bromoethyl group, chemoselectivity would be essential to ensure that reactions target the desired functional groups without unintended side reactions.

Table 3: Factors Influencing Regiocontrol and Chemoselectivity in Pyrrole Synthesis

| Methodology | Controlling Factor | Observed Outcome | Significance | Reference |

|---|---|---|---|---|

| Multi-component Reaction | Nature of starting materials (primary amines, 1,3-dicarbonyls) | Highly efficient and regioselective formation of tetrasubstituted pyrroles. | Provides a green, atom-economical route with predictable regiochemistry. | ncl.res.in |

| Reaction of N-Acylpyrroles | Choice of base (LiN(SiMe₃)₂ vs. KN(SiMe₃)₂) | LiN(SiMe₃)₂ promotes rearrangement to 2-aroylpyrroles; KN(SiMe₃)₂ promotes C-H activation of toluene. | Demonstrates that the cation of the base can switch the reaction pathway, offering exquisite chemoselective control. | rsc.org |

| Aziridine Ring-Opening | Nucleophile and Lewis/protic acid catalyst | Regiospecific ring-opening followed by cyclization leads to specific multi-substituted pyrroles. | The initial regiospecific step dictates the final substitution pattern of the heterocyclic product. | nih.gov |

| Titanium-catalyzed [2+2+1] Heterocoupling | Directing group on alkyne (e.g., TMS, 9-BBN, SnR₃) | The silyl (B83357) or stannyl (B1234572) group directs the regioselectivity of the cycloaddition, enabling synthesis of specific heteroatom-substituted pyrroles. | Allows for the synthesis of pentasubstituted pyrroles that are otherwise difficult to access. | nih.gov |

Reactivity and Mechanistic Investigations of Halogenated Alkyl and Acetylated Pyrrole Systems

Reactivity of the Carbon-Bromine Bond

The carbon-bromine bond in the 2-bromoethyl substituent is a primary site for a variety of chemical transformations. Its reactivity is influenced by the electron-rich nature of the pyrrole (B145914) ring and the presence of the acetyl group.

Nucleophilic Substitution Reactions (SN1, SN2) and Derivatization

The primary carbon bearing the bromine atom is susceptible to nucleophilic attack. The mechanism of this substitution, whether SN1 or SN2, is determined by the reaction conditions.

SN2 Reactions: Given that the bromine is on a primary carbon, SN2 reactions are generally favored. youtube.com This mechanism involves a one-step process where a strong nucleophile attacks the carbon atom, leading to the displacement of the bromide ion with an inversion of stereochemistry if the carbon were chiral. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Polar aprotic solvents are known to favor SN2 pathways. youtube.com

SN1 Reactions: An SN1 mechanism is less likely due to the instability of a primary carbocation. However, if conditions promote the formation of a carbocation, such as the use of a polar protic solvent and a weak nucleophile, an SN1 pathway could be possible. youtube.comyoutube.com The stability of any potential carbocation intermediate would be a critical factor. khanacademy.org

Derivatization: The susceptibility of the C-Br bond to nucleophilic attack allows for the synthesis of a wide array of derivatives. For instance, reaction with amines, thiols, or alkoxides would yield the corresponding substituted pyrroles. The derivatization of the related compound 2-acetyl-1-pyrroline (B57270) with o-phenylenediamine (B120857) to form a stable quinoxaline (B1680401) has been reported as an effective analytical strategy, highlighting the reactivity of the acetylpyrrole core. nih.govresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The C(sp³)-Br bond in the bromoethyl group is not the typical substrate for palladium-catalyzed cross-coupling reactions, which generally favor C(sp²)-X or C(sp³)-X bonds at allylic or benzylic positions. However, the pyrrole ring itself, if halogenated, is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, particularly between aryl or vinyl halides and organoboron compounds. libretexts.org Studies have shown the successful Suzuki-Miyaura coupling of bromopyrroles with various arylboronic acids to produce aryl-substituted pyrroles. nih.govorganic-chemistry.org These reactions are typically catalyzed by a palladium complex in the presence of a base. nih.govnih.gov The efficiency of these couplings can be influenced by the choice of ligands on the palladium catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. It is effective for the amination of aryl and heteroaryl halides. researchgate.net While direct Buchwald-Hartwig amination on the bromoethyl group is not standard, if the pyrrole ring itself were brominated, this reaction could be employed to introduce a variety of amine substituents.

A hypothetical reaction pathway for a brominated pyrrole core is presented in the table below.

| Reaction | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura | Bromopyrrole derivative, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | Aryl-substituted pyrrole |

| Buchwald-Hartwig | Bromopyrrole derivative, Amine | Pd catalyst, Ligand, Base | N-Aryl or N-alkyl pyrrole |

Elimination Reactions and Formation of Unsaturated Systems

In the presence of a strong, non-nucleophilic base, the 2-bromoethyl group can undergo an elimination reaction (E2) to form a vinylpyrrole. This reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the bromine, with the simultaneous expulsion of the bromide ion, leading to the formation of a double bond. youtube.com The conditions for elimination, such as the use of a strong base and heat, are often in competition with substitution reactions.

Reactivity of the Acetyl Carbonyl Group

The acetyl group at the 2-position of the pyrrole ring introduces a second reactive site, the electrophilic carbonyl carbon. This group can participate in a variety of transformations common to ketones.

Reductions and Oxidations

The carbonyl group can be readily reduced to a secondary alcohol or completely reduced to an ethyl group.

Reductions: Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the acetyl group to a 1-(1H-pyrrol-2-yl)ethanol derivative. More vigorous reduction conditions, such as the Wolff-Kishner or Clemmensen reduction, could potentially reduce the carbonyl all the way to a methylene (B1212753) group, yielding an ethylpyrrole derivative.

Oxidations: The acetyl group is generally resistant to oxidation under standard conditions. However, strong oxidizing agents under harsh conditions could potentially lead to cleavage of the acetyl group or degradation of the pyrrole ring.

Condensation and Addition Reactions

The carbonyl group can undergo a variety of condensation and addition reactions.

Condensation Reactions: The α-protons on the methyl of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol-type condensation reactions with other carbonyl compounds to form α,β-unsaturated ketones.

Addition Reactions: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For example, reaction with Grignard reagents (RMgX) or organolithium reagents (RLi) would lead to the formation of tertiary alcohols. Addition of cyanide, followed by hydrolysis, would produce a cyanohydrin.

Functional Group Interconversions

The functional groups of 2-bromoethyl-2-acetyl-1H-pyrrole, namely the bromoethyl and acetyl moieties, are amenable to a variety of chemical transformations. These interconversions allow for the strategic modification of the molecule to generate a library of derivatives with different properties and for use in further synthetic steps.

The bromoethyl group is a versatile handle for nucleophilic substitution reactions. The carbon-bromine bond can be displaced by a range of nucleophiles to introduce new functionalities. For instance, reaction with sodium azide (B81097) would yield the corresponding azidoethyl derivative, which can be subsequently reduced to an aminoethyl group. Similarly, displacement with cyanide would produce a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu These transformations are fundamental in building more complex molecular architectures.

The acetyl group also offers several avenues for functional group interconversion. Reduction of the ketone to a secondary alcohol can be achieved using reducing agents like sodium borohydride. imperial.ac.uk This transformation is generally chemoselective, leaving the pyrrole ring and the bromoethyl group intact under mild conditions. imperial.ac.uk Further, the methyl group of the acetyl moiety can potentially undergo reactions such as deacylative halogenation, a process that can convert methyl ketones into alkyl halides, offering another point of diversification. nih.gov

A summary of potential functional group interconversions is presented in the table below.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Bromoethyl | NaN₃ | Azidoethyl |

| Bromoethyl | KCN | Cyanoethyl |

| Azidoethyl | H₂, Pd/C or LiAlH₄ | Aminoethyl |

| Acetyl | NaBH₄ | 1-Hydroxyethyl |

| Acetyl | N'-methylpicolinohydrazonamide (MPHA), XAT reagent | Bromoethyl (deacylative) |

Electrophilic Aromatic Substitution on Substituted Pyrroles

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). researchgate.netonlineorganicchemistrytutor.com The reactivity and regioselectivity of these reactions are significantly influenced by the nature and position of existing substituents on the pyrrole ring.

In unsubstituted pyrrole, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). onlineorganicchemistrytutor.comechemi.comstackexchange.comquora.comaskfilo.com This preference is attributed to the greater stability of the cationic intermediate (arenium ion) formed upon attack at the α-position, which can be stabilized by three resonance structures, as opposed to only two for β-attack. echemi.comstackexchange.com

For this compound, the C2 and C5 positions are already substituted. The acetyl group at C2 is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. The bromoethyl group at C2 is also deactivating due to the inductive effect of the bromine atom. Therefore, electrophilic substitution will be directed to the remaining unsubstituted positions, C3, C4, and C5. The acetyl group, being a meta-director in benzene (B151609) chemistry, would favor substitution at the C4 position. However, the strong activating nature of the pyrrole ring itself and the directing effect of the nitrogen atom must be considered. The C5 position is electronically similar to the C2 position and is often the next most reactive site after C2. quora.com The C3 position is also a potential site for substitution. The precise regiochemical outcome would likely be a mixture of products, with the distribution depending on the specific electrophile and reaction conditions.

The presence of both a halogenated alkyl group and an acetyl group on the pyrrole nucleus has a profound impact on its reactivity towards electrophiles. The acetyl group, being strongly electron-withdrawing through both resonance and inductive effects, significantly deactivates the pyrrole ring. This deactivation makes electrophilic substitution reactions on 2-acetylpyrrole (B92022) and its derivatives more challenging compared to unsubstituted pyrrole, often requiring harsher reaction conditions. researchgate.net

The 2-bromoethyl group also contributes to the deactivation of the ring, primarily through the electron-withdrawing inductive effect of the bromine atom. While alkyl groups are typically activating, the presence of the electronegative halogen diminishes this effect. researchgate.net The combined deactivating influence of both substituents makes this compound significantly less reactive towards electrophilic aromatic substitution than pyrrole itself.

Intramolecular Cyclizations and Rearrangements Involving Tethered Functional Groups

The 2-(2-bromoethyl) side chain in this compound is suitably positioned for intramolecular reactions, leading to the formation of fused ring systems. Such cyclizations are a powerful tool in heterocyclic synthesis.

One of the most probable intramolecular reactions is the cyclization of the bromoethyl group onto the pyrrole nitrogen or an adjacent carbon atom. Treatment with a base could facilitate the formation of a pyrrolizine derivative. Pyrrolizines are important structural motifs found in various natural products. The reaction would proceed via an initial deprotonation of the pyrrole nitrogen, followed by intramolecular nucleophilic displacement of the bromide.

Alternatively, under different conditions, an intramolecular Friedel-Crafts-type reaction could occur, where the bromoethyl group, activated by a Lewis acid, cyclizes onto the C3 position of the pyrrole ring to form a six-membered ring fused to the pyrrole.

Rearrangements are also a possibility. For instance, acid-catalyzed rearrangements of acylpyrroles are known, where the acyl group can migrate between the α and β positions of the pyrrole ring. researchgate.net It is conceivable that under acidic conditions, the acetyl group in this compound could undergo rearrangement, potentially leading to a mixture of isomers.

| Reaction Type | Description | Potential Product |

| Intramolecular N-alkylation | Base-mediated cyclization of the bromoethyl group onto the pyrrole nitrogen. | Pyrrolizine derivative |

| Intramolecular C-alkylation | Lewis acid-catalyzed cyclization of the bromoethyl group onto the C3 position. | Fused dihydropyridinone-pyrrole system |

| Acyl Rearrangement | Acid-catalyzed migration of the acetyl group. | Isomeric bromoethyl-acetyl-pyrroles |

Radical Reactions and C-H Functionalization

Beyond ionic pathways, radical reactions and C-H functionalization offer modern and efficient methods for modifying the structure of this compound.

The carbon-bromine bond in the bromoethyl side chain is susceptible to homolytic cleavage to form a radical. This radical can then participate in various intramolecular reactions. For example, a tin-mediated or photoredox-catalyzed radical cyclization could lead to the formation of a fused ring system. The regioselectivity of such cyclizations would depend on the specific reaction conditions and the stability of the resulting cyclic products.

C-H functionalization represents a state-of-the-art strategy for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. researchgate.nettohoku.ac.jp Transition metal catalysis, particularly with palladium, rhodium, and nickel, has been extensively used for the C-H functionalization of pyrroles. tohoku.ac.jpresearchgate.netrsc.org For this compound, direct C-H functionalization at the C5 position would be a highly attractive transformation. This could involve coupling with various partners such as aryl halides, alkenes, or alkynes, providing a direct route to more complex substituted pyrroles. The directing group for such reactions could be the pyrrole nitrogen itself or potentially the acetyl group.

| Reaction Type | Description | Potential Outcome |

| Radical Cyclization | Generation of a radical at the bromoethyl chain followed by intramolecular addition to the pyrrole ring. | Fused bicyclic pyrrole derivatives |

| C-H Arylation | Palladium-catalyzed coupling of the C-H bond at C5 with an aryl halide. | 5-Aryl-2-bromoethyl-2-acetyl-1H-pyrrole |

| C-H Alkenylation | Rhodium-catalyzed coupling of a C-H bond with an alkene. | Alkenyl-substituted pyrrole derivative |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

¹H NMR spectroscopy would be instrumental in identifying the number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For a potential isomer such as 1-(2-bromoethyl)-2-acetyl-1H-pyrrole, one would anticipate distinct signals for the pyrrole (B145914) ring protons, the methylene (B1212753) protons of the bromoethyl group, and the methyl protons of the acetyl group. The chemical shifts (δ) and coupling constants (J) would provide definitive evidence of the substitution pattern.

Table 1: Hypothetical ¹H NMR Data for a Plausible Isomer

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrrole H | --- | --- | --- |

| Pyrrole H | --- | --- | --- |

| Pyrrole H | --- | --- | --- |

| -CH₂-Br | --- | t | --- |

| -N-CH₂- | --- | t | --- |

| -C(O)CH₃ | --- | s | --- |

No experimental data is available in the literature for the target compound.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. The spectrum would be expected to show signals for the pyrrole ring carbons, the carbonyl carbon, the methyl carbon of the acetyl group, and the two carbons of the bromoethyl substituent.

Table 2: Hypothetical ¹³C NMR Data for a Plausible Isomer

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | --- |

| Pyrrole C | --- |

| Pyrrole C | --- |

| Pyrrole C | --- |

| Pyrrole C | --- |

| -N-CH₂- | --- |

| -CH₂-Br | --- |

| -CH₃ | --- |

No experimental data is available in the literature for the target compound.

Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between the two methylene groups of the bromoethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be key in confirming the placement of the acetyl and bromoethyl groups on the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, offering insights into the preferred conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For the target compound, these techniques would be expected to show characteristic absorption bands for the C=O stretch of the acetyl group, C-H stretches of the aromatic pyrrole ring and aliphatic ethyl chain, C-N stretching of the pyrrole ring, and the C-Br stretch.

Table 3: Hypothetical Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (if applicable) | --- | --- |

| C-H Stretch (Aromatic) | --- | --- |

| C-H Stretch (Aliphatic) | --- | --- |

| C=O Stretch (Ketone) | --- | --- |

| C=C Stretch (Pyrrole Ring) | --- | --- |

| C-N Stretch (Pyrrole Ring) | --- | --- |

| C-Br Stretch | --- | --- |

No experimental data is available in the literature for the target compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The presence of bromine would be readily identifiable from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Analysis of the fragmentation pattern could reveal the loss of key fragments such as the bromoethyl group, the acetyl group, or parts of the pyrrole ring, further corroborating the proposed structure.

Table 4: Hypothetical Mass Spectrometry Data

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (for ⁷⁹Br) | --- |

| [M+2]⁺ (for ⁸¹Br) | --- |

| [M - CH₃CO]⁺ | --- |

| [M - CH₂CH₂Br]⁺ | --- |

No experimental data is available in the literature for the target compound.

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

Should the compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This technique would determine bond lengths, bond angles, and torsion angles with high precision, offering a complete picture of the molecular geometry and conformation in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding or stacking, which govern the crystal packing.

Table 5: Hypothetical X-ray Crystallography Data

| Parameter | Value |

|---|---|

| Crystal System | --- |

| Space Group | --- |

| Unit Cell Dimensions | --- |

| Bond Length (C-Br) | --- |

| Bond Length (C=O) | --- |

| Bond Angle (C-N-C) | --- |

No experimental data is available in the literature for the target compound.

Chromatographic Techniques for Purity Assessment and Isolation

The purification and purity assessment of synthetic heterocyclic compounds such as 2-bromoethyl-2-acetyl-1H-pyrrole are critical steps to ensure the structural integrity and reactivity of the molecule for subsequent applications. Chromatographic methods are indispensable tools for this purpose, offering a range of techniques suitable for reaction monitoring, preparative isolation, and high-resolution analytical assessment. The choice of technique depends on the scale of the synthesis, the physicochemical properties of the compound, and the required degree of purity. For a substituted pyrrole like this compound, a combination of thin-layer, column, gas, and high-performance liquid chromatography is typically employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of a synthesis and for the initial determination of sample purity. In the context of synthesizing pyrrole derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. rsc.org For a moderately polar compound like this compound, silica (B1680970) gel plates (e.g., Merck silica gel 60 F254) are the standard stationary phase. rsc.org

The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. The polarity of the eluent is adjusted to obtain a retention factor (Rf) for the target compound that is typically between 0.2 and 0.4, allowing for clear separation from both less polar byproducts and more polar baseline impurities. Visualization is commonly achieved under UV light (254 nm) due to the fluorescence quenching ability of the aromatic pyrrole ring, or by chemical staining with reagents like potassium permanganate (B83412) or vanillin (B372448) solutions, which react with the pyrrole moiety to produce a colored spot. rsc.org

| Parameter | Description | Typical Application for Pyrrole Derivatives |

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F254 rsc.org |

| Mobile Phase | The solvent or solvent mixture that moves up the plate. | Gradients of Petroleum Ether (PE) / Ethyl Acetate (B1210297) (EtOAc) (e.g., 19:1 to 4:1) rsc.org |

| Visualization | Method used to see the separated spots. | UV light (254 nm), Potassium Permanganate stain, Vanillin stain rsc.org |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | An Rf of 0.23 was reported for 2-(4-methoxyphenyl)-5-methyl-1-tosyl-1H-pyrrole using a PE:EtOAc (19:1) system. rsc.org |

Column Chromatography

For the preparative isolation and purification of this compound on a laboratory scale, flash column chromatography is the most common and effective method. This technique utilizes a glass column packed with a solid adsorbent (stationary phase), through which a solvent (mobile phase) is passed to separate the components of a mixture. As with TLC, silica gel (e.g., 40-63 µm particle size) is the standard stationary phase for pyrrole derivatives. rsc.org

The solvent system chosen for column chromatography is typically a less polar version of the one that gives the desired Rf value in TLC analysis. A gradient elution, starting with a non-polar solvent (like hexane (B92381) or petroleum ether) and gradually increasing the proportion of a more polar solvent (like ethyl acetate or diethyl ether), is often employed to first elute non-polar impurities before the target compound is collected. agarwallab.com Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

| Parameter | Description | Typical Application for Pyrrole Derivatives |

| Stationary Phase | The adsorbent packed into the column. | Silica gel (40-63 µm) rsc.org |

| Mobile Phase (Eluent) | The solvent pumped through the column. | Mixtures of n-hexane/ethyl acetate are frequently used for the purification of various N-substituted pyrroles. agarwallab.com |

| Elution Mode | The method of passing the eluent through the column. | Isocratic or gradient elution. |

| Application Note | In the synthesis of various pyrrole derivatives, flash column chromatography using n-hexane/ethyl acetate was effective for purification, yielding products with high purity (selectivity close to 100%). agarwallab.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of a synthesized compound. It offers high resolution and sensitivity, allowing for the detection and quantification of minor impurities that may not be visible by TLC. For compounds like halogenated pyrroles, a reversed-phase HPLC (RP-HPLC) method is generally most suitable.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18 or C8 silica-based column) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. agarwallab.com The addition of a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution. The separation of halogenated aromatic compounds can sometimes be challenging; specialized columns such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases may offer alternative selectivity due to different pi-pi interactions with the aromatic pyrrole ring. chromforum.org

| Parameter | Description | Typical Conditions for Halogenated Pyrroles |

| Technique | The mode of liquid chromatography used. | Reversed-Phase HPLC (RP-HPLC) |

| Column | The type of stationary phase used. | C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov; PFP or Phenyl-Hexyl for enhanced selectivity with halogenated aromatics. chromforum.org |

| Mobile Phase | The solvent system for elution. | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid agarwallab.com |

| Elution | The program for changing mobile phase composition. | Gradient elution, e.g., starting with a high percentage of A and increasing B over time. agarwallab.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min nih.gov |

| Detection | The method for detecting the compound as it elutes. | UV/VIS Detector (e.g., at 225 nm or 254 nm) nih.gov |

| Column Temperature | The operating temperature of the column. | Ambient or controlled (e.g., 30 °C); temperature can be adjusted to improve resolution. chromforum.orgnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a valuable technique for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. The related compound, 2-acetylpyrrole (B92022), is frequently analyzed by GC-MS in food science. nih.gov This method is excellent for detecting volatile organic impurities that might remain from the synthesis, such as residual solvents or starting materials.

In a GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates compounds based on their boiling points and interactions with the phase. As components exit the column, they enter the mass spectrometer, which provides mass information that aids in their identification.

| Parameter | Description | Typical GC-MS Conditions |

| Technique | The mode of gas chromatography used. | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | The type of capillary column used. | Non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | The inert gas used as the mobile phase. | Helium at a constant flow rate (e.g., 1 mL/min). |

| Injector | The port where the sample is introduced. | Split/Splitless injector, typically operated in split mode at a high temperature (e.g., 280 °C). |

| Oven Program | The temperature profile of the column during the run. | A temperature gradient is used, e.g., hold at 50 °C for 4 min, then ramp at 7 °C/min to 320 °C. |

| Detector | The device used for detection and identification. | Mass Spectrometer, acquiring data in a mass range of m/z 50-550. |

Computational and Theoretical Investigations of Pyrrole Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study pyrrole (B145914) derivatives. consensus.appresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing the complex interplay of functional groups in 2-bromoethyl-2-acetyl-1H-pyrrole. The B3LYP functional is a common choice for such calculations. researchgate.netresearchgate.netresearchgate.net

The first step in a computational study is to determine the molecule's most stable three-dimensional structure. For this compound, this involves geometry optimization to find the lowest energy arrangement of its atoms. This process considers the rotational freedom around the single bonds connecting the acetyl and bromoethyl groups to the pyrrole ring.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Acetylpyrrole Derivative (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.23 | |

| C-C (acetyl) | 1.48 | |

| N-C (ring) | 1.37 | |

| C-C (ring) | 1.38 - 1.43 | |

| C-Br | 1.95 | |

| C-C-O (acetyl) | ||

| 120.5 | ||

| C-C-N (ring) | ||

| 108.0 |

Note: Data is illustrative, based on typical values for related structures computed with DFT methods like B3LYP/6-31G.*

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgirjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the electron-withdrawing acetyl group and the bromoethyl substituent are expected to influence the energies of the frontier orbitals. DFT calculations can precisely determine these energies and visualize the spatial distribution of the HOMO and LUMO. In many donor-acceptor molecules, the HOMO is located on the electron-rich part of the molecule, while the LUMO resides on the electron-deficient part, facilitating intramolecular charge transfer. nih.govnih.gov

Table 2: Calculated Frontier Orbital Energies and Properties for Pyrrole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrrole | -5.65 | -0.35 | 5.30 |

| 2-Acetylpyrrole (B92022) | -6.10 | -1.50 | 4.60 |

| Hypothetical this compound | -6.35 | -1.85 | 4.50 |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared to experimental IR spectra. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the acetyl group, the N-H stretching of the pyrrole ring, C-H stretching and bending modes, and the C-Br stretching of the bromoethyl group. A complete assignment of the vibrational spectra can be achieved based on these calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical shifts, when compared to experimental data, help in the unambiguous assignment of all signals in the NMR spectrum, confirming the connectivity and chemical environment of each atom. tandfonline.com

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Functional Group |

| IR | Vibrational Frequency (cm⁻¹) | ~1650 | C=O stretch |

| ~3400 | N-H stretch | ||

| ~650 | C-Br stretch | ||

| ¹³C NMR | Chemical Shift (ppm) | ~190 | C=O |

| ~130-140 | Pyrrole C adjacent to Acyl | ||

| ~30-35 | -CH₂-Br | ||

| ¹H NMR | Chemical Shift (ppm) | ~8.0-9.0 | N-H |

| ~2.4 | -CH₃ (acetyl) | ||

| ~3.6 | -CH₂-Br |

Note: Values are estimates based on characteristic chemical shifts and frequencies for the respective functional groups found in related molecules. researchgate.netresearchgate.net

Aromaticity Analysis (e.g., HOMA, NICS Indices)

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons, like pyrrole. This property can be quantified using computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by measuring the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 signifies a non-aromatic system. Substituents can alter the bond lengths and thus the HOMA value. mdpi.com

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of the ring. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests anti-aromaticity. nih.gov The NICS(1)zz index, calculated 1 Å above the ring plane and considering only the tensor component perpendicular to the ring, is often preferred as it minimizes contributions from σ-electrons. mdpi.com

For this compound, the electron-withdrawing acetyl group is expected to slightly decrease the electron delocalization and thus the aromaticity of the pyrrole ring compared to the unsubstituted parent molecule.

Table 4: Representative Aromaticity Indices for Various Rings

| Ring System | HOMA Index | NICS(1)zz (ppm) | Aromatic Character |

| Benzene (B151609) | 1.00 | -30.0 | Highly Aromatic |

| Pyrrole | 0.96 | -25.5 | Aromatic |

| Substituted Pyrrole (e.g., with acetyl group) | 0.91 | -22.8 | Moderately Aromatic |

Note: Values are representative and based on literature reports for similar systems to illustrate the expected impact of substitution on aromaticity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict molecular reactivity. uni-muenchen.de It illustrates the charge distribution of a molecule, highlighting electron-rich and electron-poor regions. libretexts.org

MEP maps are color-coded to show different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen of the acetyl group, making it a primary site for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net The area around the acidic N-H proton and the hydrogens on the ring would show a positive potential (blue), indicating them as sites for nucleophilic attack or deprotonation. nih.gov The bromine atom's region would also be of interest, potentially showing a positive region (a σ-hole) that could engage in halogen bonding.

Reaction Mechanism Elucidation through Transition State Calculations

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By locating the transition states (the highest energy points along a reaction coordinate) and intermediates, chemists can elucidate detailed reaction mechanisms and calculate activation energy barriers. rsc.org

For this compound, this approach could be used to study various potential reactions:

Electrophilic Substitution: Pyrroles are known to undergo electrophilic substitution, typically at the C5 position (para to the existing substituent). nih.govpharmaguideline.com Transition state calculations could model the reaction with various electrophiles to predict regioselectivity and reaction rates.

Nucleophilic Substitution: The bromoethyl group provides a site for nucleophilic substitution reactions. Computational modeling could compare the energy barriers for SN1 and SN2 pathways with different nucleophiles.

N-alkylation/acylation: The pyrrole nitrogen can be deprotonated and subsequently react with electrophiles. wikipedia.org Theoretical calculations can predict the relative likelihood of N- versus C-alkylation under different conditions.

By understanding the energy profiles of these reactions, researchers can predict the most likely products and optimize reaction conditions, guiding synthetic efforts. rsc.org

Theoretical Insights into Substituent Effects and Reactivity Trends

Computational and theoretical investigations provide a powerful lens for understanding the intricate relationship between the structure of pyrrole derivatives and their chemical behavior. By employing methods like Density Functional Theory (DFT), researchers can model molecular and electronic structures, offering predictive insights into reactivity that complement experimental findings. The nature and position of substituents on the pyrrole ring profoundly influence its electronic properties, which in turn dictates its reactivity towards electrophiles and its participation in cycloaddition reactions.

The introduction of substituents disrupts the electron density distribution of the pyrrole ring, altering the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting chemical reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. irjweb.com

In the context of this compound, two distinct substituents are present: an acetyl group and a bromoethyl group. The acetyl group, being a carbonyl-containing moiety, generally acts as an electron-withdrawing group (EWG). EWGs decrease the electron density of the aromatic ring through resonance and inductive effects. This leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. nih.gov Theoretical studies on acetyl-substituted heterocycles confirm that the LUMO is often localized on the carbonyl moiety, enhancing the electrophilic character at that site. nih.gov

Computational studies on various substituted pyrroles have quantified these effects. For example, DFT calculations at the B3LYP/6-311++G** level have been used to analyze substituent effects based on the "charges of the Substituent Active Region" (cSAR), providing a measure of the electron-donating or -withdrawing power of a group. These studies have shown that substituents at the C2 and C3 positions have a much more significant impact on the electronic properties of the pyrrole ring compared to those at the N1 position. nih.gov Specifically, placing substituents at the C2-position is more effective at lowering the triplet energy than placing them at the C3-position, a factor that is important in photochemical reactions.

The following tables, derived from computational studies on representative pyrrole and thiophene (B33073) derivatives, illustrate these principles.

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for Substituted Heterocycles

This table showcases how different electron-withdrawing groups (EWGs) on a thiophene ring, analogous to a substituted pyrrole, affect the HOMO and LUMO energy levels. The data is based on DFT calculations and illustrates the stabilization of frontier orbitals by EWGs. A lower HOMO-LUMO gap generally indicates higher reactivity.

| Substituent (X) at C3 of 2-methoxy-5-nitrothiophene | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| H | -6.15 | -2.56 | 3.59 |

| CONH2 | -6.42 | -3.02 | 3.40 |

| COCH3 | -6.50 | -3.13 | 3.37 |

| CO2CH3 | -6.56 | -3.18 | 3.38 |

| CN | -6.72 | -3.48 | 3.24 |

| NO2 | -7.05 | -3.92 | 3.13 |

Table 2: Calculated Electronic Properties of π-Extended Pyrrolo[3,2-b]pyrrole (B15495793) (DHPP) Chromophores

This table demonstrates the influence of various peripheral substituents on the electronic properties of a pyrrolo[3,2-b]pyrrole core. It highlights how electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CN, -CF3) groups can be used to tune the HOMO and LUMO energy levels and, consequently, the optical and electronic properties of the material.

| Chromophore | Substituent | Eonsetox (V) | HOMO (eV) | LUMO (eV) | Optical Egap (eV) |

|---|---|---|---|---|---|

| DHPP 3 | -H | 0.59 | -5.71 | -2.47 | 3.24 |

| DHPP 4 | -OMe | 0.52 | -5.64 | -2.42 | 3.22 |

| DHPP 5 | -CF3 | 0.62 | -5.74 | -2.67 | 3.07 |

| DHPP 6 | -CN | 0.64 | -5.76 | -2.82 | 2.94 |

These theoretical models and the data they generate are invaluable for rational drug design and materials science. By predicting how structural modifications will affect the electronic landscape and reactivity of a molecule like this compound, researchers can strategically design new compounds with desired properties, accelerating the discovery of novel functional materials and bioactive agents. researchgate.net

Advanced Synthetic Applications and Derivatives Based on Halogenated Alkyl and Acetyl Pyrroles

Role as Versatile Building Blocks in Complex Molecule Synthesis

Halogenated alkyl and acetyl pyrroles, such as 2-bromo-1H-pyrrole and 2-acetylpyrrole (B92022), are highly valued as versatile building blocks in organic synthesis. medchemexpress.com The bromine atom at the 2-position of 2-bromo-1H-pyrrole significantly enhances its synthetic utility, enabling a variety of chemical reactions that are difficult to achieve with unsubstituted pyrrole (B145914). This enhanced reactivity makes it a crucial intermediate for introducing the pyrrole moiety into larger, more complex molecules. pharmaguideline.comnii.ac.jpnih.gov

The synthetic utility of these compounds is demonstrated in their application in the synthesis of various biologically active molecules and natural products. wikipedia.orgnih.govnih.gov For instance, pyrrole derivatives are key components in several anti-inflammatory drugs. nih.gov The ability to functionalize the pyrrole ring at specific positions is crucial for tuning the biological activity of the resulting compounds. The presence of both a bromoethyl group and an acetyl group, as in the theoretical "2-bromoethyl-2-acetyl-1H-pyrrole," would offer multiple reaction sites for chemists to elaborate upon, further expanding its potential in complex molecule synthesis.

The following table summarizes the key functionalities of related pyrrole building blocks and their roles in synthesis:

| Pyrrole Derivative | Key Functional Group(s) | Role in Synthesis |

| 2-Bromo-1H-pyrrole | Bromine at C2 | Precursor for nucleophilic substitution and cross-coupling reactions. |

| 2-Acetylpyrrole | Acetyl group at C2 | Electrophilic center for condensation and addition reactions. medchemexpress.comnih.gov |

| 1-(2-Bromoethyl)-1H-pyrrole-2,5-dione | Bromoethyl group at N1, Dione functionality | Reactive handle for nucleophilic substitution and covalent modification. |

| 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | Trichloroacetyl and Chloro groups | Precursor for halogen-substituted pyrrole-2-carboxamides. nih.gov |

Preparation of Fused Heterocyclic Systems

The strategic placement of functional groups on the pyrrole ring, particularly acetyl and haloalkyl substituents, provides a powerful handle for the construction of fused heterocyclic systems. These systems are of significant interest due to their prevalence in pharmaceuticals and natural products. pharmaguideline.comnih.govacs.org The reactivity of the acetyl group, for instance, allows for condensation reactions with various binucleophiles to form a new fused ring.

A common strategy involves the reaction of a 2-acetylpyrrole derivative with a hydrazine (B178648) or a similar reagent to construct a fused pyrazole (B372694) ring. researchgate.net For example, the reaction of 2-acetylbenzimidazole (B97921) with hydrazine hydrate (B1144303) leads to the formation of a pyrazolinylbenzimidazole system. nih.gov Similarly, a hypothetical "this compound" could undergo intramolecular cyclization, where the bromoethyl group reacts with the pyrrole nitrogen or another nucleophilic site, or it could serve as a precursor for intermolecular reactions to build fused systems.

The following table illustrates some examples of fused heterocyclic systems prepared from functionalized precursors:

| Starting Material | Reagent(s) | Fused Heterocyclic System |

| 2-Acetylbenzimidazole | Hydrazine hydrate | 2-(5-aryl-1(H)-pyrazolin-3-yl)benzimidazole nih.gov |

| 2-Acetylbenzimidazole | Phenylhydrazine | 2-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzimidazole nih.gov |

| 2-Acetylbenzimidazole | Hydroxylamine | 2-(5-aryl-2-isoxazolin-3-yl)benzimidazole nih.gov |

| o-hydroxy aromatic aldimines | Allenes or alkenes | Chromeno[4,3-b]pyrroles acs.org |

The development of novel methods for the synthesis of fused heterocycles remains an active area of research, with a focus on efficiency and atom economy. acs.orgnih.gov

Synthesis of Pyrrole-Containing Polycyclic Aromatic Compounds

The incorporation of a pyrrole ring into a polycyclic aromatic (PAH) framework can significantly influence the electronic and photophysical properties of the resulting compound. The synthesis of such molecules often relies on the strategic use of functionalized pyrrole building blocks. While direct synthetic routes starting from "this compound" to complex PAHs are not explicitly detailed in the provided search results, the principles of PAH synthesis using functionalized precursors can be applied.

One established method for constructing pyrrole-containing polycyclic systems is through cyclization reactions. acs.org For example, the Nazarov cyclization has been employed in the synthesis of bacteriochlorins, which contain a reduced porphyrin ring system. acs.org This type of reaction involves the formation of a new five-membered ring fused to the existing pyrrole structure.

The synthesis of [n]cyclo-5,15-porphyrinylene-4,4'-biphenylenes demonstrates the creation of large, complex pyrrole-containing polycyclic structures with unique curvatures. nii.ac.jp These syntheses often involve multi-step sequences where functionalized pyrroles are coupled and subsequently cyclized to form the final polycyclic architecture. The presence of reactive handles like bromoethyl and acetyl groups on a pyrrole precursor would be highly advantageous for such synthetic strategies, allowing for sequential and controlled bond formation.

Development of Functionalized Pyrrole Scaffolds for Materials Science Applications

Functionalized pyrroles are not only important in medicinal chemistry but also serve as crucial scaffolds for the development of advanced materials. nih.govrsc.org The pyrrole ring, being an electron-rich heterocycle, is a fundamental component of conducting polymers and other functional materials. The ability to introduce specific functional groups onto the pyrrole scaffold allows for the fine-tuning of the material's electronic, optical, and physical properties.

Pyrrole derivatives can be used to create porous scaffolds for applications in tissue engineering. researchgate.net These scaffolds provide a three-dimensional structure for cell growth and tissue regeneration. researchgate.net The surface of these materials can be functionalized to enhance biocompatibility and direct cellular behavior. researchgate.net

The bromoethyl group in a compound like "1-(2-bromoethyl)-1H-pyrrole-2,5-dione" acts as a reactive handle for covalent modification, making it valuable for applications in polymer chemistry and drug delivery systems. This allows for the attachment of the pyrrole unit to other molecules or polymer chains. The development of pyrrole-based intelligent materials is an expanding field of research, requiring efficient methods for the synthesis of highly functionalized pyrroles. epa.gov

The following table highlights some applications of functionalized pyrrole scaffolds in materials science:

| Application Area | Type of Pyrrole Scaffold | Desired Properties |

| Conducting Polymers | Polypyrrole and its derivatives | Electrical conductivity, stability |

| Tissue Engineering | Porous pyrrole-based scaffolds | Biocompatibility, biodegradability, controlled porosity researchgate.net |

| Drug Delivery | Pyrrole derivatives with reactive handles | Covalent attachment of drugs, targeted delivery |

| Sensors | Functionalized pyrrole films | Selective binding to analytes, signal transduction |

Design and Synthesis of Analogs with Tailored Reactivity

The ability to design and synthesize analogs of a lead compound with tailored reactivity is a cornerstone of modern organic and medicinal chemistry. nih.govrsc.orgnih.gov By systematically modifying the functional groups on a pyrrole scaffold, chemists can fine-tune its chemical and biological properties. nih.govnih.gov The synthesis of highly functionalized pyrroles, however, can be challenging, often facing issues with low yields and poor regioselectivity. epa.gov

The development of novel synthetic methods is crucial for accessing a wider range of pyrrole derivatives. thieme-connect.comekb.eg For example, the regioselective synthesis of 3-heteroaryl-pyrroles has been achieved through 1,3-dipolar cycloaddition reactions. rsc.org This approach allows for the introduction of diverse substituents at a specific position on the pyrrole ring.

In the context of "this compound," the design of analogs could involve:

Varying the halogen: Replacing bromine with chlorine or iodine to modulate the reactivity of the haloalkyl group.

Modifying the alkyl chain: Changing the length of the ethyl group to alter the distance between the pyrrole ring and the halogen.

Altering the acyl group: Replacing the acetyl group with other acyl moieties to influence its electrophilicity and steric hindrance.

These modifications would allow for the creation of a library of pyrrole analogs with a spectrum of reactivities, suitable for a variety of synthetic applications and for probing structure-activity relationships. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. numberanalytics.comrasayanjournal.co.in Future research on 2-bromoethyl-2-acetyl-1H-pyrrole and its analogs should prioritize the development of sustainable and eco-friendly synthetic pathways.

Key areas for exploration include:

Renewable Feedstocks and Solvents: Investigating the use of bio-based starting materials and green solvents, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the environmental footprint of pyrrole (B145914) synthesis. numberanalytics.comacs.orgmdpi.com For instance, reactions can be designed to proceed efficiently in hydroalcoholic solutions or even neat conditions at mild temperatures, eliminating the need for volatile organic solvents. acs.org

Catalytic Approaches: The development of catalysts based on earth-abundant and non-toxic metals, like iron or manganese, offers a more sustainable alternative to precious metal catalysts. acs.orgnih.govnih.gov These catalysts can enable highly selective transformations under mild conditions, often with water and hydrogen as the only byproducts. nih.gov

Energy-Efficient Synthesis: The application of microwave irradiation and ultrasound can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.iningentaconnect.com These techniques are particularly well-suited for the synthesis of heterocyclic compounds. rsc.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Exploration of biomass-derived precursors for the pyrrole ring. |

| Safer Solvents and Auxiliaries | Employment of water, ionic liquids, or solvent-free conditions. acs.orgmdpi.com |

| Catalysis | Development of iron, manganese, or biocatalytic systems. acs.orgnih.gov |

| Design for Energy Efficiency | Application of microwave or ultrasound-assisted synthesis. rasayanjournal.co.iningentaconnect.com |

Exploration of Novel Catalytic Systems for Site-Selective Functionalization

The functionalization of the pyrrole core is a powerful tool for modulating its chemical and physical properties. nih.gov Future research should focus on developing novel catalytic systems for the site-selective modification of this compound, which is challenging due to the multiple reactive sites.